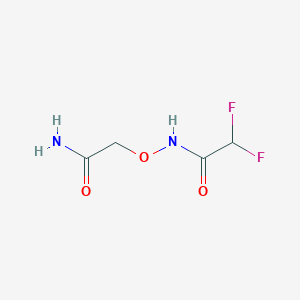
6-N-(3-methylbut-2-enyl)-7H-purine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-N-(3-methylbut-2-enyl)-7H-purine-2,6-diamine, also known as isopentenyladenine (iP), is a plant hormone that plays a crucial role in regulating plant growth and development. iP is a purine derivative that belongs to the cytokinin family of plant hormones.
Wirkmechanismus
IP exerts its effects by binding to cytokinin receptors on the cell surface, which activates a signaling cascade that leads to changes in gene expression and cellular processes. iP promotes the expression of genes involved in cell division, differentiation, and growth, leading to increased plant growth and development.
Biochemical and Physiological Effects:
iP has been shown to have various biochemical and physiological effects on plants. It promotes the synthesis of proteins, nucleic acids, and chlorophyll, leading to increased photosynthesis and plant growth. iP also regulates the balance of hormones in plants, including auxins, gibberellins, and abscisic acid, which play crucial roles in plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
IP has several advantages for lab experiments, including its stability, solubility, and availability. It is also easy to use and can be applied directly to plant tissues or added to plant growth media. However, iP has some limitations, including its high cost, variable effects on different plant species, and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on iP. One area of research is the development of new iP analogs with improved properties, including increased stability and specificity. Another area of research is the identification of new targets for iP in plants, which could lead to the development of new plant growth regulators. Additionally, iP could be used in combination with other plant growth regulators to enhance their effects and improve crop yields.
Synthesemethoden
IP can be synthesized through various methods, including chemical synthesis and biological synthesis. The chemical synthesis of iP involves the reaction of adenine with isopentenyl pyrophosphate (IPP) in the presence of a catalyst. The biological synthesis of iP occurs through the conversion of tRNA-bound 6-N-(3-methylbut-2-enyl)-7H-purine-2,6-diaminedenosine to iP by the enzyme tRNA-isopentenyltransferase.
Wissenschaftliche Forschungsanwendungen
IP has been extensively studied for its role in plant growth and development. iP promotes cell division, shoot formation, and root growth in plants. It also regulates various physiological processes such as photosynthesis, stress response, and nutrient uptake. iP has been used in various agricultural applications, including tissue culture, plant breeding, and crop improvement.
Eigenschaften
IUPAC Name |
6-N-(3-methylbut-2-enyl)-7H-purine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-6(2)3-4-12-8-7-9(14-5-13-7)16-10(11)15-8/h3,5H,4H2,1-2H3,(H4,11,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRBOFKBGCGJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=NC(=NC2=C1NC=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid](/img/structure/B6628517.png)
![[3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone](/img/structure/B6628519.png)


![2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B6628546.png)
![3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid](/img/structure/B6628548.png)
![2,2-Dimethyl-3-[(3-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6628553.png)
![2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628564.png)
![2-Methyl-3-[(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628578.png)
![2-[[(2,2-Difluoroacetyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6628584.png)

![N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B6628591.png)
![N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B6628601.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6628614.png)